molecular formula C24H29N3O6S B2549869 4-methoxy-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide CAS No. 1043007-00-6

4-methoxy-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide

Cat. No.: B2549869
CAS No.: 1043007-00-6
M. Wt: 487.57
InChI Key: RUBVBSIECQWIDD-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O6S and its molecular weight is 487.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Analysis

Synthesis and Computer-aided Analysis

A study by Łażewska et al. (2019) explored the synthesis and role of different linkers, including methoxy linkers similar to the one in the compound of interest, in novel ligands for the 5-HT6 serotonin receptor. Their research emphasizes the design and evaluation of compound affinities through experimental and theoretical methods, indicating the compound's potential as a lead structure for further development in targeting the human 5-HT6 receptor (Łażewska et al., 2019).

Antimicrobial Activity and Molecular Modeling

Mandala et al. (2013) synthesized novel compounds incorporating benzylpiperazine and methoxy groups, similar to the structure . These compounds were evaluated for their antimicrobial activity, with molecular modeling used to correlate structure with activity. The study highlights the utility of such compounds in developing new antimicrobial agents (Mandala et al., 2013).

Potential Therapeutic Applications

Anticonvulsant Activity

Research into benzamides, including structures analogous to the compound in focus, has shown potential anticonvulsant activities. These studies contribute to the understanding of how modifications to the benzamide backbone may influence therapeutic efficacy in epilepsy treatment contexts (Mussoi et al., 1996).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) reported the synthesis of novel compounds with methoxy groups that were evaluated for their anti-inflammatory and analgesic activities. This research provides insights into the compound's potential application in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiplatelet Agents

Liu et al. (2019) designed and synthesized 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, highlighting their potential as antiplatelet agents. This underscores the relevance of such compounds in cardiovascular disease management (Liu et al., 2019).

Properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-4-21(28)26-13-15-27(16-14-26)24(30)23(34(31,32)20-11-5-17(2)6-12-20)25-22(29)18-7-9-19(33-3)10-8-18/h5-12,23H,4,13-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBVBSIECQWIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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